Butan-1-ol;hafnium

Catalog No.
S1913929
CAS No.
22411-22-9
M.F
C16H40HfO4
M. Wt
475 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butan-1-ol;hafnium

CAS Number

22411-22-9

Product Name

Butan-1-ol;hafnium

IUPAC Name

butan-1-ol;hafnium

Molecular Formula

C16H40HfO4

Molecular Weight

475 g/mol

InChI

InChI=1S/4C4H10O.Hf/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;

InChI Key

CKEGKURXFKLBDX-UHFFFAOYSA-N

SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Hf]

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Hf]

Biomolecules Sensing Application

Specific Scientific Field: This application falls under the field of Biosensors and Bioelectronics.

Summary of the Application: Hafnium oxide is used in a multi-layered infrared and visible frequency sensor for biomolecules sensing application . This sensor can detect a wide variety of biomolecules and biomarkers, such as saliva-cortisol, urine, glucose, cancerous cells, and hemoglobin .

Methods of Application or Experimental Procedures: The sensor is built from alternating layers of HfO2, silica, Ge2Sb2Te5(GST), and silver . The reflectance response of such multilayer structures is discussed for refractive indices ranging from 1 to 2.4 . Computational methods are used to analyze the proposed structure .

Results or Outcomes: The sensor has shown potential in creating biosensors for detecting a wide variety of biomolecules and biomarkers . It has made great strides in areas like food safety, disease diagnosis, medicine selection, and enzyme detection .

Microelectronic Applications

Specific Scientific Field: This application falls under the field of Microelectronics.

Summary of the Application: Ferroelectric hafnium oxides are poised to impact a wide range of microelectronic applications due to their superior thickness scaling of ferroelectric stability and compatibility with mainstream semiconductors and fabrication processes .

Methods of Application or Experimental Procedures: The performance and reliability of devices using hafnia require knowledge of the phases present and how they vary with time and use . Factors and mechanisms that influence phase stability, including substituents, crystallite size, oxygen point defects, electrode chemistry, biaxial stress, and electrode capping layers, are considered .

Results or Outcomes: Ferroelectric hafnium oxides have shown potential in impacting a wide range of microelectronic applications . They have superior thickness scaling of ferroelectric stability and compatibility with mainstream semiconductors and fabrication processes .

Semiconductor Applications

Specific Scientific Field: This application falls under the field of Semiconductors.

Summary of the Application: Hafnium oxide is being studied for its potential use in novel semiconductor applications . Materials like hafnia display ferroelectricity, meaning they can store data for extended periods even without power . This characteristic suggests these materials could be pivotal in developing new nonvolatile memory technologies .

Methods of Application or Experimental Procedures: Scientists at the Oak Ridge National Laboratory investigated whether the atmosphere plays a role in hafnia’s ability to change its internal electric charge arrangement when an external electric field is applied . The goal was to explain the range of unusual phenomena that have been obtained in hafnia research .

Biomedical Applications

Specific Scientific Field: This application falls under the field of Biomedical Sciences.

Summary of the Application: The clinical translation of hafnium oxide for cancer radiotherapy has aroused extensive interest on Hf-based nanomaterials for biomedical application .

Butan-1-ol;hafnium is a chemical compound that combines butan-1-ol, a primary alcohol with the formula C4H10O\text{C}_4\text{H}_{10}\text{O}, and hafnium, a transition metal known for its high melting point and resistance to corrosion. The specific compound often referred to in literature is butan-1-ol hafnium chloride, which has the formula C12H31ClHfO3\text{C}_{12}\text{H}_{31}\text{ClHfO}_3 . This compound is notable for its applications in catalysis and materials science, particularly in the synthesis of organic-inorganic hybrid materials.

ButanolC4H10O\text{C}_{4}\text{H}_{10}\text{O}Primary alcohol used widely as a solventHafnium oxideHfO2\text{HfO}_{2}Inert compound used in electronics and optics

Uniqueness: Butan-1-ol;hafnium stands out due to its dual functionality as both an alcohol and a metal complex, allowing it to serve specific roles in catalysis and material synthesis that other similar compounds cannot fulfill effectively. Its ability to enhance reaction rates while maintaining stability makes it particularly valuable in industrial applications.

Synthesis of butan-1-ol;hafnium compounds can be achieved through several methods:

  • Direct Esterification: Mixing equimolar amounts of butan-1-ol and hafnium salts under controlled conditions can yield the desired compound .
  • Solvothermal Synthesis: This method involves heating the reactants in a solvent at high pressure, which facilitates the formation of hafnium oxide nanoparticles that can be hybridized with organic molecules like butan-1-ol .
  • Catalytic Processes: Utilizing hafnium-based catalysts in reactions involving butan-1-ol can lead to the formation of various hafnium-containing compounds .

Butan-1-ol;hafnium compounds have several applications:

  • Catalysis: They are used as catalysts in organic synthesis, particularly in esterification and condensation reactions.
  • Materials Science: These compounds are significant in creating hybrid materials that exhibit unique electronic and optical properties.
  • Nanotechnology: They play a role in synthesizing hafnium oxide nanoparticles used in various nanotechnological applications.

Interaction studies involving butan-1-ol;hafnium have primarily focused on their catalytic properties. Research indicates that the presence of hafnium enhances the reactivity of butan-1-ol in catalytic transfer hydrogenation processes, improving yields of desired products . Additionally, studies suggest that these interactions may influence the stability and reactivity of other organic compounds when used in conjunction with hafnium-based catalysts.

Several compounds share similarities with butan-1-ol;hafnium due to their structural or functional characteristics. Here are some notable comparisons:

Compound NameFormulaKey Characteristics
TetrabutoxyhafniumC16H40HfO4\text{C}_{16}\text{H}_{40}\text{HfO}_{4}Used as a precursor for hafnium oxide synthesis
Hafnium(IV) chlorideHfCl4\text{HfCl}_{4}A common hafnium salt used in various

The foundation of hafnium alkoxide chemistry emerged from broader investigations into transition metal alkoxide compounds during the mid-twentieth century. Early research in the 1950s and 1960s focused primarily on fundamental synthesis methods for Group IV metal alkoxides, establishing the groundwork for what would later become critical semiconductor precursor chemistry [1] [2]. Initial studies concentrated on titanium and zirconium alkoxides, with hafnium compounds receiving limited attention due to the element's rarity and high cost [3].

The pioneering work of Mazdiyasni and colleagues in 1973 demonstrated the synthesis of hexafluoroisopropoxides of Group IV elements, including hafnium, through metathesis reactions between metal chlorides and sodium or potassium hexafluoroisopropoxide [4]. This research represented one of the earliest systematic approaches to hafnium alkoxide synthesis, utilizing the reaction:

HfCl₄ + 4NaOC(CF₃)₂H → Hf[OC(CF₃)₂H]₄ + 4NaCl

During the 1970s, significant advances occurred in understanding the fundamental chemistry of metal alkoxides through electrochemical synthesis methods and improved metathesis reactions [5]. Researchers developed more sophisticated approaches to alkoxide preparation, including the use of anhydrous conditions and controlled stoichiometry to minimize hydrolysis and oligomerization reactions that had plagued earlier synthetic efforts [6] [7].

The period from 1950 to 1980 established several key synthetic methodologies that remain relevant today. Salt metathesis reactions between metal halides and alkali metal alkoxides became a standard approach, favored by the high lattice energy of sodium chloride byproducts that facilitated purification [1]. Electrochemical methods were developed for various transition metals, including hafnium, allowing for direct synthesis from metallic sources in alcohol solutions containing conductive additives [1].

Structural characterization studies during this period revealed the complex oligomeric nature of many transition metal alkoxides, including hafnium compounds. Early nuclear magnetic resonance and infrared spectroscopy investigations showed that simple molecular formulas like Hf(OR)₄ often represented complex mixtures of monomeric, dimeric, and higher oligomeric species [5] [8]. This understanding proved crucial for later applications requiring precise molecular control.

Semiconductor Industry-Driven Synthesis Innovations (1990-Present)

The emergence of Moore's Law limitations in the 1990s catalyzed unprecedented interest in hafnium oxide as a replacement for silicon dioxide in advanced semiconductor devices [9] [10]. This technological demand drove significant innovations in hafnium precursor synthesis, moving beyond academic curiosity toward industrial application requirements.

Samsung's adoption of hafnium oxide in 2004 for 90 nanometer dynamic random-access memory represented a watershed moment in hafnium chemistry development [9] [11]. The company implemented atomic layer deposition processes using hafnium oxide as a high-dielectric-constant capacitor dielectric, achieving dielectric constants at least four times higher than silicon dioxide while maintaining compatibility with existing silicon-based processing [9] [11].

Intel's subsequent introduction of hafnium oxide at the 45 nanometer logic node in 2007 further accelerated precursor development [9] [12] [13]. This implementation focused on gate dielectric applications, where hafnium oxide enabled continued transistor scaling by reducing leakage current by over 90% compared to conventional silicon dioxide at equivalent electrical thicknesses [13].

The semiconductor industry's demanding requirements drove systematic development of improved hafnium precursors. Traditional hafnium tetrachloride suffered from several limitations including corrosive hydrogen chloride byproducts, chlorine contamination in deposited films, and poor conformality on high-aspect-ratio structures [9] [14]. These challenges motivated the development of alternative precursor chemistries.

Professor Roy Gordon and his Harvard University research group made groundbreaking contributions in the late 1990s and early 2000s by developing metal alkylamide precursors for hafnium oxide deposition [9] [15] [16]. Their innovation of tetrakis(ethylmethylamido)hafnium and related compounds addressed key limitations of halide precursors by producing less corrosive byproducts and enabling lower deposition temperatures [9] [17] [15].

The alkylamide precursors demonstrated several advantages over conventional hafnium chloride. They exhibited higher reactivity enabling lower processing temperatures, produced no chlorine contamination in deposited films, and showed superior step coverage on three-dimensional structures [9] [17]. Gordon's team filed patents for their innovations at the United States Patent Office in 2000, establishing intellectual property protection for this crucial technology [15].

Modern synthesis approaches have expanded to include various specialized hafnium compounds tailored for specific applications. Hafnium alkoxides such as hafnium isopropoxide, hafnium tertiary-butoxide, and hafnium normal-butoxide have been developed with optimized vapor pressure characteristics for atomic layer deposition processes [18] [19] [20]. Recent work has focused on novel ligand designs incorporating fluorinated groups, cyclopentadienyl derivatives, and other specialized functionalities to fine-tune precursor properties [21] [22].

Quantitative characterization of hafnium precursors has become increasingly sophisticated. Vapor pressure measurements, thermal stability assessments, and deposition kinetics studies provide detailed understanding of precursor behavior under processing conditions [23]. High-purity synthesis methods have achieved greater than 99.997% purity for hafnium alkoxides, meeting stringent semiconductor industry requirements [23].

Patent Landscape Analysis for Hafnium Precursor Compounds

The intellectual property landscape for hafnium precursor compounds reflects the evolution from academic research to industrial application, with patent activity intensifying significantly following semiconductor industry adoption. Analysis of key patents reveals distinct technological development phases and competitive positioning among major industry players.

The earliest significant patent in hafnium precursor chemistry was filed by Mazdiyasni et al. in 1972, resulting in US Patent 3,775,453 for hexafluoroisopropoxides of aluminum and Group IV elements [4]. This patent established fundamental synthesis methods for fluorinated hafnium alkoxides, demonstrating the reaction of hafnium chloride with sodium hexafluoroisopropoxide to produce highly pure hafnium compounds suitable for catalysis and high-temperature applications [4].

The transition toward semiconductor applications is evident in US Patent Application 20070031599A1, filed in 2006, which disclosed the use of highly concentrated hafnium alkoxide solutions as precursors for hafnium oxide deposition [24]. This patent addressed practical challenges in semiconductor manufacturing by providing stable, high-concentration precursor solutions that could be readily integrated into existing atomic layer deposition equipment [24].

A significant advancement in precursor design is represented by US Patent 9,045,509B2, granted in 2015, which disclosed hafnium- and zirconium-containing precursors with enhanced ligand designs [25]. This patent specifically addressed the need for precursors with greater degrees of freedom in their substituent groups compared to conventional compounds, enabling improved vapor deposition characteristics for semiconductor and photovoltaic device manufacturing [26].

Recent patent activity demonstrates continued innovation in hafnium precursor chemistry. World Intellectual Property Organization Patent WO2022245039A1, published in 2022, disclosed novel hafnium-containing compounds with improved thermal stability and reactivity characteristics [21]. These compounds incorporate specialized ligand structures designed to optimize both vapor pressure and decomposition behavior for advanced thin film applications [21].

The patent landscape reveals several key technological trends. Early patents focused on fundamental synthesis methods and basic compound characterization. Subsequent filings emphasized practical manufacturing considerations such as precursor stability, storage, and delivery systems. Recent patents increasingly address specialized applications including biomedical uses, advanced electronics, and emerging memory technologies.

Competitive positioning within the patent landscape shows strong activity from both academic institutions and industrial corporations. Harvard University's patents on metal alkylamide precursors, developed by Gordon's research group, represent foundational intellectual property for modern atomic layer deposition processes [15] [27]. Major semiconductor companies including Samsung, Intel, and equipment manufacturers have developed complementary patent portfolios covering processing methods and equipment designs.

The geographic distribution of hafnium precursor patents reflects global semiconductor manufacturing centers. United States patents dominate early fundamental research, while Asian patents, particularly from South Korea, Japan, and Taiwan, focus on manufacturing applications and process optimization. European patents often emphasize environmental and safety considerations in precursor handling and processing.

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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